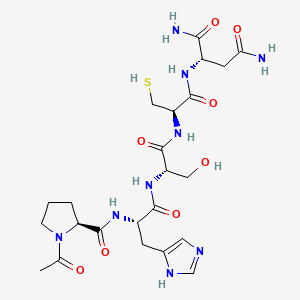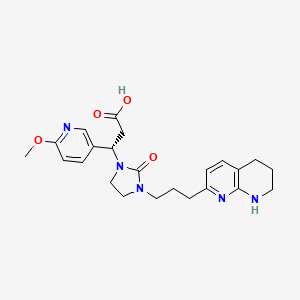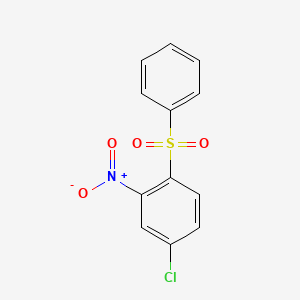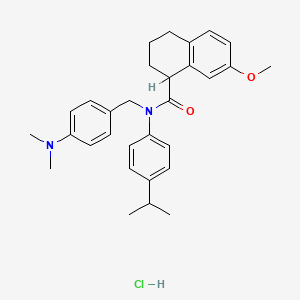
W-54011
概述
描述
W 54011: is a potent and orally active non-peptide antagonist of the C5a receptor. This compound is known for its ability to inhibit the binding of labeled C5a to human neutrophils, making it a valuable tool in immunology and inflammation research .
科学研究应用
W 54011在科学研究中具有广泛的应用,特别是在免疫学、炎症和药理学领域。它被用来研究C5a受体在各种生物过程和疾病中的作用。一些主要应用包括:
作用机制
W 54011通过与人中性粒细胞上的C5a受体结合发挥其作用,从而抑制标记C5a的结合。 这种抑制阻止了导致细胞内钙动员、趋化性和活性氧物种产生的下游信号通路的激活 . 涉及的分子靶标包括C5a受体和相关的信号蛋白 .
生化分析
Biochemical Properties
W-54011 inhibits C5a-induced intracellular Ca2+ mobilization, chemotaxis, and generation of reactive oxygen species (ROS) in human neutrophils . It does not show agonistic activity at up to 10 μM and shifts rightward the concentration-response curves to C5a without depressing the maximal responses .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit C5a-induced neutropenia in a dose-dependent manner in gerbils . In vitro studies confirmed that this compound can prevent lipopolysaccharide (LPS)-induced cytotoxicity in Beas-2B cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the binding of C5a to its receptor on human neutrophils . This inhibition prevents C5a-induced intracellular Ca2+ mobilization, chemotaxis, and generation of ROS in these cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, it has been shown to prevent C5a-induced neutropenia in gerbils
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, oral administration of this compound (3-30 mg/kg) has been shown to inhibit C5a-induced neutropenia in a dose-dependent manner in gerbils .
Metabolic Pathways
Given its role as a C5a receptor antagonist, it likely interacts with enzymes and cofactors involved in the complement system .
准备方法
合成路线和反应条件: W 54011的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰以获得所需的活性。 具体的合成路线和反应条件是专有的,未在公开场合详细披露 .
工业生产方法: W 54011的工业生产可能会涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 这将包括使用自动化反应器和严格的质量控制措施以保持一致性 .
化学反应分析
反应类型: W 54011主要与C5a受体发生结合相互作用。 在生理条件下,它不会发生明显的化学转化 .
常用试剂和条件: 该化合物在标准实验室条件下稳定,其处理不需要特殊试剂。 它通常溶解在二甲基亚砜 (DMSO) 中用于生物测定 .
相似化合物的比较
W 54011在对C5a受体的高亲和力和特异性方面是独一无二的。类似的化合物包括:
CTK7A: 具有不同结构特征的另一种C5a受体拮抗剂.
HIF-2α-IN-8: 一种针对不同途径的化合物,但用于类似的研究背景.
替洛隆二盐酸盐: 一种具有独特作用机制的免疫调节剂.
属性
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O2.ClH/c1-21(2)23-11-16-26(17-12-23)32(20-22-9-14-25(15-10-22)31(3)4)30(33)28-8-6-7-24-13-18-27(34-5)19-29(24)28;/h9-19,21,28H,6-8,20H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBJWRMNGCDKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)N(C)C)C(=O)C3CCCC4=C3C=C(C=C4)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415509 | |
| Record name | C5a Receptor Antagonist, W-54011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405098-33-1 | |
| Record name | C5a Receptor Antagonist, W-54011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of W-54011?
A: this compound is a potent and orally active non-peptide antagonist of the C5a receptor (C5aR) []. It binds to the C5aR on the surface of immune cells, such as neutrophils, preventing the binding of C5a, a potent pro-inflammatory molecule [, ]. By blocking C5a signaling, this compound inhibits various downstream effects like intracellular calcium mobilization, chemotaxis, and the generation of reactive oxygen species, ultimately leading to reduced inflammation [].
Q2: What is the impact of this compound on LPS-induced acute lung injury?
A: Studies show that this compound exhibits protective effects against LPS-induced acute lung injury (ALI) in rats []. Treatment with this compound was found to alleviate lung damage, reduce pulmonary edema, decrease inflammation, and prevent cell death, specifically through the inhibition of pyroptosis [].
Q3: Does this compound demonstrate species specificity in its activity?
A: Yes, this compound exhibits species specificity in its ability to inhibit C5a-induced intracellular calcium mobilization []. It effectively inhibits this process in neutrophils from cynomolgus monkeys and gerbils but not in mice, rats, guinea pigs, rabbits, or dogs [].
Q4: What is the role of this compound in allergic inflammation models?
A: Research suggests that this compound can suppress allergic inflammation, particularly in the context of asthma [, ]. In human lung tissue models, this compound effectively inhibited the C5a-induced production of cysteinyl-leukotrienes (CysLTs), key mediators in allergic inflammation [, ]. This suggests a potential therapeutic application of this compound in managing allergic inflammatory responses.
Q5: Are there any known in vivo efficacy studies of this compound?
A: Yes, oral administration of this compound effectively inhibited C5a-induced neutropenia in a dose-dependent manner in gerbils []. This demonstrates the in vivo efficacy of the compound and its potential for therapeutic development.
Q6: Has this compound been explored in the context of other diseases?
A: this compound has shown potential in preclinical studies for treating lupus nephritis []. In a mouse model of lupus, this compound treatment resulted in reduced proteinuria and improved renal function, similar to the effects observed with standard treatment and mesenchymal stem cell transplantation []. This suggests that this compound might be a potential therapeutic option for managing lupus nephritis by targeting C5a-mediated complement activation.
Q7: Does this compound impact cell viability at different concentrations?
A: While this compound demonstrates protective effects at certain concentrations, high concentrations of C5a, even in the presence of this compound, can induce apoptosis in murine kidney endothelial cells []. This effect is mediated through a C5aR/ROS/mitochondria-dependent pathway []. This finding highlights the importance of careful dose optimization in potential therapeutic applications of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
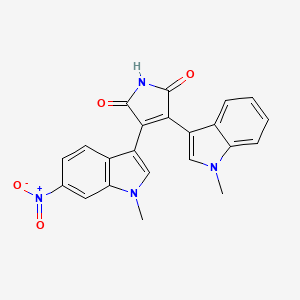
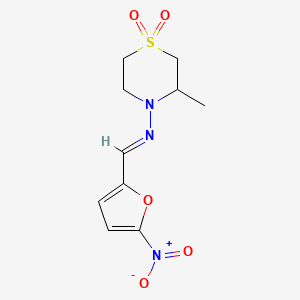
![2-amino-4-(2,4-dichloro-5-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1683998.png)



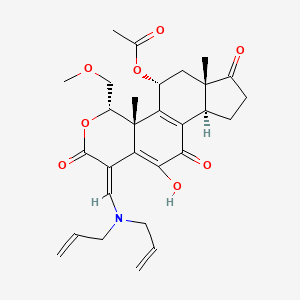
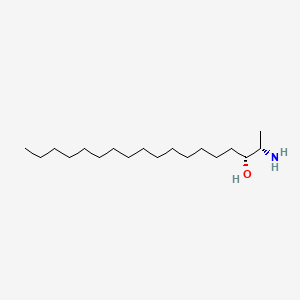

![4,4'-(6-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine](/img/structure/B1684013.png)
